molecular formula C19H16NaO4 B1684150 Warfarin sodium CAS No. 129-06-6

Warfarin sodium

Numéro de catalogue: B1684150
Numéro CAS: 129-06-6
Poids moléculaire: 331.3 g/mol
Clé InChI: FSSPYKRRYDTFQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La warfarine sodique est un anticoagulant largement utilisé, communément appelé « fluidifiant sanguin ». Elle est utilisée pour prévenir et traiter les caillots sanguins dans le système circulatoire, tels que la thrombose veineuse profonde et l'embolie pulmonaire. La warfarine sodique agit en inhibant la synthèse des facteurs de coagulation dépendants de la vitamine K, qui sont essentiels à la coagulation du sang .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La warfarine sodique peut être synthétisée à partir de l'acide warfarinique. La réaction est généralement réalisée dans un solvant organique polaire, tel que l'éthanol, en utilisant une base volatilisable comme le bicarbonate de sodium ou le carbonate de sodium à basse température. Cette méthode garantit la production de warfarine sodique pure sans décomposition .

Méthodes de production industrielle : En milieu industriel, la warfarine sodique est préparée en faisant réagir une solution aqueuse d'hydroxyde de sodium avec un excès d'acide warfarinique. L'excès d'acide est ensuite éliminé en ajoutant de l'éthanol et en filtrant la solution. Ce procédé produit de la warfarine sodique cristalline .

Analyse Des Réactions Chimiques

Types de réactions : La warfarine sodique subit diverses réactions chimiques, notamment :

    Oxydation : La warfarine sodique peut être oxydée pour former différents métabolites.

    Réduction : Elle peut être réduite dans des conditions spécifiques pour produire différents produits.

    Substitution : La warfarine sodique peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

    Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

    Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

    Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des métabolites hydroxylés, tandis que la réduction peut produire des formes réduites de la warfarine sodique.

4. Applications de la recherche scientifique

La warfarine sodique a de nombreuses applications en recherche scientifique, notamment :

5. Mécanisme d'action

La warfarine sodique exerce ses effets en inhibant l'enzyme vitamine K époxyde réductase. Cette enzyme est responsable de la réactivation de la vitamine K1, qui est essentielle à la synthèse des facteurs de coagulation II, VII, IX et X. En inhibant cette enzyme, la warfarine sodique réduit les concentrations plasmatiques de ces facteurs de coagulation, diminuant ainsi la capacité du sang à coaguler .

Composés similaires :

  • Apixaban (Eliquis)
  • Dabigatran (Pradaxa)
  • Rivaroxaban (Xarelto)
  • Edoxaban (Savaysa)

Comparaison : La warfarine sodique est unique dans son mécanisme d'action en tant qu'antagoniste de la vitamine K. Contrairement aux anticoagulants plus récents tels que l'apixaban, le dabigatran et le rivaroxaban, qui inhibent directement des facteurs de coagulation spécifiques, la warfarine sodique agit en inhibant la synthèse de plusieurs facteurs de coagulation. Cela rend la warfarine sodique très efficace mais nécessite également une surveillance étroite des niveaux sanguins pour éviter les effets indésirables .

Applications De Recherche Scientifique

Therapeutic Applications

Warfarin sodium is primarily indicated for:

  • Prevention of Venous Thromboembolism : It is used to prevent deep vein thrombosis and pulmonary embolism, particularly in patients undergoing surgery or those with prolonged immobility.
  • Management of Atrial Fibrillation : Patients with nonvalvular atrial fibrillation are often prescribed warfarin to reduce the risk of stroke.
  • Treatment of Myocardial Infarction : Warfarin is utilized in the management of patients who have experienced heart attacks to prevent further clot formation.

Stability and Formulation Studies

Recent studies have investigated the stability of this compound in various formulations. For instance, research has shown that interactions between warfarin and excipients in tablet formulations can affect its stability and efficacy. Solid-state NMR spectroscopy and Raman microscopy have been employed to analyze these interactions, revealing that certain excipients may lead to the conversion of this compound to its acid form, potentially impacting therapeutic outcomes .

Formulation Type Stability Findings Testing Methods
TabletsStructural changes observed with excipientsSolid-state NMR, Raman microscopy
Liquid formulationsPrecipitation issues at low pHIR spectroscopy

Case Studies

Several case studies illustrate the complexities involved in warfarin therapy:

  • Warfarin Resistance : A notable case involved a 52-year-old male with recurrent thromboembolism despite being on a high dose of warfarin. Investigations revealed that his resistance was likely due to pharmacokinetic factors and poor compliance. Adjustments in therapy included switching to heparin until therapeutic levels were achieved .
  • Impact of Fish Oil on Anticoagulation : A randomized controlled trial assessed the effects of fish oil supplementation on INR levels in patients receiving chronic warfarin therapy. The study found no significant impact on INR stability between groups receiving fish oil and those on placebo, highlighting the need for careful monitoring in patients on anticoagulation therapy .
  • Bleeding Complications : A review highlighted the prevalence of bleeding complications associated with warfarin use. Data indicated that from 1993 to mid-2006, there were nearly 10,000 reported cases of bleeding related to warfarin therapy in the U.S., emphasizing the importance of monitoring and managing adverse effects .

Clinical Considerations

The variability in patient responses to warfarin necessitates personalized dosing strategies. Genetic factors significantly influence individual requirements for warfarin; thus, pharmacogenetic testing has been proposed as a method to optimize dosing and minimize risks associated with under- or overdosing .

Mécanisme D'action

Warfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase. This enzyme is responsible for reactivating vitamin K1, which is essential for the synthesis of clotting factors II, VII, IX, and X. By inhibiting this enzyme, this compound reduces the plasma concentrations of these clotting factors, thereby decreasing the blood’s ability to clot .

Comparaison Avec Des Composés Similaires

  • Apixaban (Eliquis)
  • Dabigatran (Pradaxa)
  • Rivaroxaban (Xarelto)
  • Edoxaban (Savaysa)

Comparison: Warfarin sodium is unique in its mechanism of action as a vitamin K antagonist. Unlike newer anticoagulants such as apixaban, dabigatran, and rivaroxaban, which directly inhibit specific clotting factors, this compound works by inhibiting the synthesis of multiple clotting factors. This makes this compound highly effective but also requires careful monitoring of blood levels to avoid adverse effects .

Activité Biologique

Warfarin sodium, a widely used anticoagulant, has a complex biological activity primarily centered around its role in inhibiting vitamin K-dependent clotting factors. This article explores the pharmacodynamics, pharmacokinetics, and clinical implications of this compound, supported by data tables and case studies.

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1). This inhibition reduces the regeneration of vitamin K, which is crucial for the synthesis of several clotting factors:

  • Factors II (Prothrombin)
  • Factors VII
  • Factors IX
  • Factors X
  • Proteins C and S

The half-lives of these factors vary, influencing the duration and onset of warfarin's anticoagulant effects:

Clotting FactorHalf-Life (Hours)
Factor II60
Factor VII4-6
Factor IX24
Factor X48-72
Protein C8
Protein S30

The sequential degradation of these factors leads to a gradual anticoagulation effect, typically reaching therapeutic levels within a few days after initiation of therapy .

Pharmacokinetics

Warfarin is a racemic mixture consisting of two enantiomers: S-warfarin and R-warfarin. The S-enantiomer is significantly more potent, being 3 to 5 times stronger than its R counterpart. Warfarin has a mean biological half-life of approximately 47 hours, contributing to its prolonged anticoagulant effect that can last over six days after discontinuation .

Absorption and Distribution

Warfarin is well absorbed from the gastrointestinal tract with peak plasma concentrations occurring within 1 to 4 hours post-administration. It is highly protein-bound (approximately 99%) which affects its distribution and interaction with other drugs .

Case Studies and Observational Data

  • Switching Warfarin Products : An observational cohort study assessed the safety and effectiveness of switching from branded warfarin (Coumadin) to a generic product. The study involved patients who had stable INR levels prior to switching. Results indicated no significant differences in INR variability or clinical outcomes between the groups, suggesting that generic formulations can be safely used in stable patients .
  • Bleeding Complications : A comprehensive review reported nearly 10,000 bleeding cases associated with warfarin use over a period from 1993 to mid-2006. Approximately 86% of these cases had serious outcomes, highlighting the importance of careful monitoring during warfarin therapy .
  • Pharmacogenomics : Variability in patient response to warfarin can be partly attributed to genetic factors, particularly polymorphisms in VKORC1 and CYP2C9 genes. These genetic variations can significantly influence dosing requirements and risk for adverse effects .

Research Findings

Recent studies have focused on optimizing warfarin therapy through individualized dosing based on genetic testing and INR monitoring:

  • Genetic Testing : Patients with specific VKORC1 genotypes may require lower doses to achieve therapeutic INR levels. This approach aims to minimize the risk of bleeding while ensuring effective anticoagulation .
  • Monitoring Protocols : Enhanced monitoring strategies have been developed to improve patient safety. Regular INR checks are essential for adjusting dosages and preventing complications associated with over-anticoagulation .

Propriétés

Numéro CAS

129-06-6

Formule moléculaire

C19H16NaO4

Poids moléculaire

331.3 g/mol

Nom IUPAC

sodium;2-oxo-3-(3-oxo-1-phenylbutyl)chromen-4-olate

InChI

InChI=1S/C19H16O4.Na/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22;/h2-10,15,21H,11H2,1H3;

Clé InChI

FSSPYKRRYDTFQZ-UHFFFAOYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)[O-].[Na+]

SMILES canonique

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O.[Na]

Apparence

White to off-white solid powder.

Key on ui other cas no.

129-06-6
5543-79-3
67430-45-9

Description physique

Warfarin sodium is a slightly bitter crystalline powder. An anticoagulant used as a rodenticide. (EPA, 1998)

Pictogrammes

Acute Toxic; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

4-Hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one
Aldocumar
Apo-Warfarin
Coumadin
Coumadine
Gen-Warfarin
Marevan
Potassium, Warfarin
Sodium, Warfarin
Tedicumar
Warfant
Warfarin
Warfarin Potassium
Warfarin Sodium

Origine du produit

United States

Synthesis routes and methods

Procedure details

Warfarin sodium is prepared by refluxing the pure warfarin acid with an excess of sodium carbonate in a polar solvent such as acetone or butanone, which may be either anhydrous or contain from about 1% to about 10% water. The unreacted sodium carbonate is preferably removed by filtration. The product is isolated by evaporating the solvent to dryness or by precipitating the salt by addition of a nonpolar solvent such as hexane, cyclohexane, heptane and the like, and filtering and drying the precipitate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Warfarin sodium
Reactant of Route 2
Reactant of Route 2
Warfarin sodium
Reactant of Route 3
Warfarin sodium
Reactant of Route 4
Reactant of Route 4
Warfarin sodium
Reactant of Route 5
Warfarin sodium
Reactant of Route 6
Warfarin sodium
Customer
Q & A

A: Warfarin Sodium inhibits the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver. [, ] It does so by interfering with the action of vitamin K epoxide reductase, an enzyme essential for regenerating the active form of vitamin K. [, ] Without sufficient active vitamin K, the production of these clotting factors is impaired, leading to a decrease in blood clotting.

A: Inhibiting these factors (II, VII, IX, and X) disrupts the coagulation cascade, ultimately preventing the formation of fibrin, a key protein involved in clot formation. [, ] This leads to a prolonged prothrombin time (PT) and International Normalized Ratio (INR), laboratory measures of blood clotting ability. [, , ]

A: The molecular formula of this compound is C19H15NaO4, and its molecular weight is 330.3 g/mol. [, ]

ANone: Several spectroscopic techniques can be employed:

  • Raman Spectroscopy: This technique is particularly useful for distinguishing between the amorphous and crystalline forms of this compound. Characteristic vibration peaks are observed at 1573 cm-1 and 1612 cm-1 for the API, while excipient peaks can be seen at 1463 cm-1. []
  • IR Spectroscopy (IR-ATR): While less sensitive than Raman spectroscopy for this compound due to its low concentration in formulations, IR spectroscopy can still provide valuable information about its chemical structure. []
  • UV Spectroscopy: This technique can be used to detect both protonated and unprotonated Warfarin ions in solution, offering insights into the drug's dissolution and stability in different media. []

A: this compound in flavored preservative-free formulations prepared from powder and stored in amber glass bottles, are stable for at least 30 days at room temperature and 45 days under refrigeration. [] The stability is less when prepared from tablets, with stability up to 21 days at 25°C and 30 days at 4°C. []

ANone: This section is not applicable as the provided research papers do not describe this compound as possessing catalytic properties or being used in catalytic applications.

ANone: This section is not applicable as the provided research papers do not discuss the use of computational chemistry or modeling techniques for this compound.

ANone: This section is not applicable as the provided research papers do not delve into specific SAR studies on this compound.

ANone: Several factors influence this compound's stability, including:

  • pH: The pH of the solution significantly impacts this compound's stability. At lower pH levels, the sodium salt dissociates, and the Warfarin ion becomes protonated, leading to the crystallization of the less soluble unsalted form. []
  • Temperature: Temperature variations can affect the rate of degradation and potentially impact the drug's solubility. [, ]
  • Light Exposure: this compound is known to be light sensitive and can undergo degradation upon exposure. [, ]

ANone: To enhance this compound's stability, these strategies are commonly used:

  • Buffer Systems: Incorporating appropriate buffer systems helps maintain a stable pH, preventing significant fluctuations that could lead to degradation. [, ]
  • Suitable Packaging: Using amber glass bottles helps protect the formulation from light, reducing photodegradation. []
  • Temperature Control: Storing this compound formulations at recommended temperatures, often under refrigeration, can slow down degradation processes. []

ANone: This section is not applicable as the provided research papers primarily focus on the pharmacological and physicochemical aspects of this compound rather than SHE regulations.

A: this compound is readily absorbed after oral administration, achieving peak plasma concentrations within 1-4 hours. [, , , ] It is highly protein-bound (approximately 97%) primarily to albumin in the plasma. [, ] This binding significantly influences its distribution and elimination.

A: this compound undergoes extensive hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes, mainly CYP2C9. [, , ] Genetic variations in CYP2C9 can significantly influence an individual's response to this compound therapy. [, , ] The drug is primarily excreted in the urine as metabolites, with a small portion eliminated in the bile. [, ]

A: Many drugs can interact with this compound, altering its metabolism and clearance, potentially leading to significant fluctuations in INR levels. [, , , ] Close monitoring of INR is crucial when adding or discontinuing medications in patients stabilized on this compound.

A: Rat models have been commonly employed to investigate the pharmacokinetics and pharmacodynamics of this compound. [, , , , ] Researchers have used these models to explore the impact of various factors on drug absorption, distribution, metabolism, and excretion, including the influence of biliary drainage and co-administration with other drugs like Ferulic acid and gliclazide. [, ]

A: Yes, clinical trials have compared this compound to other anticoagulants, including low-dose heparin. [, ] These studies have provided valuable insights into the relative efficacy and safety profiles of these medications for preventing and treating venous thromboembolism.

ANone: This section is not explicitly addressed in the provided research papers.

ANone: This section is not included as per the request to exclude information about drug side effects, interactions, or contraindications.

ANone: This section is not applicable as the research papers primarily focus on conventional oral and intravenous administration routes for this compound and do not delve into targeted drug delivery strategies.

A: Polymorphisms in the CYP2C9 and VKORC1 genes significantly influence this compound's metabolism and therefore its dosage requirements. [, , ] Genetic testing for these polymorphisms can help personalize this compound dosing and potentially improve patient outcomes.

ANone: Several methods are employed, including:

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying this compound in various matrices, including tablets and plasma. [, , , , , ]
  • Spectrophotometry: This method, particularly UV spectrophotometry, is useful for determining this compound concentrations in solution, although it may be less specific than HPLC. [, , ]
  • Raman Spectroscopy: While primarily used for qualitative analysis and distinguishing between different forms of this compound, Raman spectroscopy can be used for quantitative analysis when combined with appropriate calibration methods. [, ]

A: this compound exhibits dissolution rate-limited absorption, meaning its dissolution rate directly impacts the rate and extent of its absorption. [, , ] Factors influencing dissolution, such as the drug's solid form, particle size, and formulation excipients, can significantly affect its bioavailability.

ANone: Quality control measures for this compound tablets typically involve evaluating parameters such as:

  • Weight Variation: Ensuring uniform tablet weight is crucial for dose consistency. [, ]
  • Friability: Assessing the tablets' resistance to chipping and breakage during handling and transportation. []
  • Hardness: Measuring the tablets' mechanical strength, which can impact disintegration and dissolution. [, ]
  • Content Uniformity: Determining the uniformity of the active ingredient within a batch of tablets. [, , ]
  • Dissolution Rate: Evaluating the rate at which the drug dissolves from the tablet, as it directly influences bioavailability. [, , ]

ANone: This specific aspect is not discussed in the provided research papers.

A: this compound, primarily metabolized by CYP2C9, can be influenced by co-administration with drugs that either induce or inhibit this enzyme. [, , , ] Enzyme induction can lead to decreased this compound levels and reduced efficacy, while enzyme inhibition can result in increased drug levels and an elevated risk of bleeding.

ANone: This aspect is not addressed in the provided research papers.

ANone: Several alternative anticoagulants are available, including:

  • Heparins: Both unfractionated heparin and low molecular weight heparins (LMWHs) are effective anticoagulants. [, , ] LMWHs offer advantages like once-daily dosing and less frequent monitoring requirements compared to unfractionated heparin.

ANone: This topic is not covered in the research papers provided.

ANone: The research papers highlight the importance of:

  • Analytical Equipment: Access to instruments like HPLC, spectrophotometers, and Raman spectrometers is crucial for characterizing, quantifying, and studying this compound. [, , , , , , , ]
  • Animal Models: Rat models are frequently used to investigate this compound's pharmacokinetics, pharmacodynamics, and potential drug interactions. [, , , , ]

A: While the excerpts don't provide a detailed historical account, they refer to the early development and clinical use of this compound. [, ] These papers highlight the evolution of understanding regarding its mechanism of action, pharmacokinetics, and clinical applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.